The sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotics. However, its versatility extends far beyond antimicrobial applications, with a significant and expanding role in oncology.[1][2] A host of sulfonamide-containing compounds have demonstrated potent anticancer activity through diverse mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule dynamics.[1][3] Traditionally, research has centered on aromatic sulfonamides, where the sulfonyl group is directly attached to an aromatic or heteroaromatic ring. This guide, however, ventures into the less explored yet promising territory of aliphatic sulfonamides, specifically focusing on 2-Methoxyethane-1-sulfonamide as a versatile building block for the next generation of anticancer therapeutics.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the conceptualization, synthesis, and evaluation of novel anticancer agents derived from 2-Methoxyethane-1-sulfonamide. We will explore a rational design strategy, propose a novel tubulin-targeting agent, and provide step-by-step methodologies for its synthesis and biological characterization.
While aromatic sulfonamides have a well-established history in anticancer drug development, the use of aliphatic sulfonamides like 2-Methoxyethane-1-sulfonamide offers several potential advantages:
Our focus will be on designing a novel inhibitor of tubulin polymerization, a clinically validated target for cancer chemotherapy.[5] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[6] We propose the synthesis of a novel compound, hereafter designated as MESA-Combreta-4 , which integrates the 2-methoxyethanesulfonyl moiety with a pharmacophore inspired by Combretastatin A-4, a potent natural tubulin inhibitor that binds to the colchicine site.[7][8]
The design of MESA-Combreta-4 is based on the known pharmacophore for colchicine-binding site inhibitors, which typically consists of two aromatic rings held in a specific conformation.[2][9] In our proposed molecule, one of the aromatic rings of a combretastatin-like scaffold will be N-functionalized with the 2-methoxyethanesulfonyl group.
This design hypothesizes that the 2-methoxyethanesulfonyl group will not only modulate the overall physicochemical properties of the molecule but also engage in favorable interactions within the colchicine binding pocket of tubulin.
The synthesis of MESA-Combreta-4 can be achieved through a multi-step process, beginning with the synthesis of the core diarylalkene scaffold, followed by the crucial N-sulfonylation step.
This protocol outlines a plausible route to the key amine intermediate, which will then be coupled with 2-methoxyethane-1-sulfonyl chloride. This can be achieved via a Wittig reaction between 3,4,5-trimethoxybenzaldehyde and a suitable phosphonium salt derived from (4-amino-2-methoxyphenyl)methanol, followed by any necessary protecting group manipulations and reduction of the double bond if the saturated analogue is desired (though for combretastatin analogues, the cis-alkene is typically desired). For the purpose of this protocol, we will focus on the final coupling step.
The crucial step in the synthesis of MESA-Combreta-4 is the formation of the sulfonamide bond. Copper-catalyzed Ullmann-type couplings or Palladium-catalyzed Buchwald-Hartwig aminations are modern and efficient methods for the N-arylation of sulfonamides.[10][11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]
This assay directly measures the effect of MESA-Combreta-4 on the in vitro assembly of purified tubulin.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
The proposed mechanism of action for MESA-Combreta-4 is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
This guide has outlined a comprehensive framework for the utilization of 2-Methoxyethane-1-sulfonamide in the design and synthesis of a novel, hypothetical anticancer agent, MESA-Combreta-4. The detailed protocols provided for its synthesis and biological evaluation offer a clear roadmap for researchers to explore this promising area of medicinal chemistry. The rationale for targeting tubulin polymerization is well-established, and the unique structural features of MESA-Combreta-4 present an exciting opportunity to develop a new class of anticancer therapeutics.
Future work should focus on the actual synthesis and characterization of MESA-Combreta-4 and its analogues. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies in animal models will be necessary to evaluate the efficacy and safety of promising candidates. The exploration of aliphatic sulfonamides in oncology is still in its nascent stages, and the methodologies described herein provide a solid foundation for future discoveries in this field.
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
-
Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]
-
Wang, Y., Chen, H., Lu, Y., Wang, Y., & Yu, L. (2015). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. The FEBS journal, 282(22), 4433–4445. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.com. [Link]
-
Ter Haar, E., Kowalski, R. J., Hamel, E., Lin, C. M., Longley, R. E., Gunasekera, S. P., Rosenkranz, H. S., & Day, B. W. (1996). Discodermolide, a cytotoxic marine agent that stabilizes microtubules more potently than taxol. Biochemistry, 35(1), 243–250. [Link]
-
Gong, H., Chen, C., & Ma, D. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie (International ed. in English), 61(43), e202210483. [Link]
-
Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Anticancer and antiviral sulfonamides. Current medicinal chemistry, 10(11), 925–953. [Link]
-
Lu, Y., Chen, J., & Wang, Y. (2014). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of chemical information and modeling, 54(4), 1195–1203. [Link]
-
T. D. G. (2015). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [Link]
-
Brandes, D. S., Liu, J. T., & Ellman, J. A. (2024). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. The Journal of organic chemistry, 89(3), 1956–1961. [Link]
-
Field, J. J., Poso, A., & Lindsley, C. W. (2017). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Future medicinal chemistry, 9(11), 1239–1256. [Link]
-
Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Bio-Rad-Antibodies.com. [Link]
-
Gong, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Hu, L. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European journal of medicinal chemistry, 276, 116509. [Link]
-
Lam, K. S., & Li, G. Y. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of organic chemistry, 73(11), 4329–4332. [Link]
-
Rajak, H., Dewangan, P. K., Patel, V., Jain, D. K., Singh, A., Veerasamy, R., Sharma, P. C., & Dixit, A. (2013). Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers. Current pharmaceutical design, 19(10), 1923–1955. [Link]
-
Gong, H., Chen, C., & Ma, D. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie (International ed. in English), 61(43), e202210483. [Link]
-
Szymański, J., Ulenberg, S., Gier-Krzesińska, A., Węsierska, M., & Cholewiński, G. (2023). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International journal of molecular sciences, 24(21), 15891. [Link]
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical research, 29(11), 2943–2971. [Link]
-
Wang, W., Wang, Y., Li, H., & Wan, J. (2018). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & biomolecular chemistry, 16(43), 8211–8215. [Link]
-
Pettit, G. R., Temple, C., Jr, Narayanan, V. L., Varma, R. K., Simpson, M. J., Boyd, M. R., Rener, G. A., & Bansal, R. K. (1995). Novel sulfonate analogues of combretastatin A-4: potent antimitotic agents. Anti-cancer drug design, 10(4), 299–309. [Link]
-
Uehling, D. E., Donaldson, K. H., Deaton, D. N., Hyman, C. E., Sugg, E. E., Barrett, D. G., Hughes, R. G., Reitter, B., Adkison, K. K., Lancaster, M. E., Lee, F., & Hart, J. C. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[1]arene Scaffold. The Journal of organic chemistry, 76(10), 3733–3741. [Link]
-
Kachaeva, M. V., Kysil, V. M., Shchekotikhin, A. E., & Mykhailiuk, P. K. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational biology and chemistry, 74, 332–340. [Link]
-
Wang, J., Wang, S., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2018). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. Bioorganic & medicinal chemistry letters, 28(18), 3073–3078. [Link]
-
Brandes, D. S., Liu, J. T., & Ellman, J. A. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic letters, 24(1), 186–190. [Link]
-
Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of organic chemistry, 80(7), 3504–3511. [Link]
-
Shcherbakova, I. V., & Shcherbakov, S. V. (2023). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Current Organic Synthesis, 20(1), 2–20. [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Szymański, J., Ulenberg, S., Gier-Krzesińska, A., Węsierska, M., & Cholewiński, G. (2023). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International journal of molecular sciences, 24(21), 15891. [Link]
-
Bakr, R. B., Fesenko, A. A., & Fesyun, I. M. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein journal of organic chemistry, 16, 2978–2985. [Link]
-
Brandes, D. S., Liu, J. T., & Ellman, J. A. (2024). Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. The Journal of organic chemistry, 89(3), 1956–1961. [Link]
-
El-Sayed, M. A., El-Adl, K., & El-Kazak, A. M. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 9(1), 1079–1102. [Link]
-
Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis (Stuttgart, Germany), 55(15), 2353–2360. [Link]
-
Al-Suhaimi, E. A., & El-Sayed, M. A. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
-
El-Sayed, M. A., El-Adl, K., & El-Kazak, A. M. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International journal of molecular sciences, 25(6), 3465. [Link]
-
El-Sayed, M. A., El-Adl, K., & El-Kazak, A. M. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 9(1), 1079–1102. [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Future medicinal chemistry, 15(16), 1435–1454. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & biodiversity, e202400508. [Link]
-
Antenucci, A., & Dughera, S. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules (Basel, Switzerland), 27(11), 3591. [Link]
-
Al-Suhaimi, E. A., & El-Sayed, M. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Journal of Medical and Pharmaceutical Sciences, 4(1), 1-19. [Link]